molecular formula C9H6BrN3O2 B11945236 N-(5-bromopyrimidin-2-yl)furan-2-carboxamide

N-(5-bromopyrimidin-2-yl)furan-2-carboxamide

Cat. No.: B11945236
M. Wt: 268.07 g/mol
InChI Key: YSMPXYJDHCXKGI-UHFFFAOYSA-N
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Description

N-(5-bromopyrimidin-2-yl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted at the 2-position with a carboxamide group and a pyrimidine ring substituted at the 5-position with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrimidin-2-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrimidin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Furan-2,3-dicarboxylic acid.

    Reduction: Dihydrofuran derivatives.

Mechanism of Action

The mechanism of action of N-(5-bromopyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyrimidin-2-yl)furan-2-carboxamide is unique due to its combination of a brominated pyrimidine ring and a furan carboxamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying heterocyclic chemistry.

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

N-(5-bromopyrimidin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C9H6BrN3O2/c10-6-4-11-9(12-5-6)13-8(14)7-2-1-3-15-7/h1-5H,(H,11,12,13,14)

InChI Key

YSMPXYJDHCXKGI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC=C(C=N2)Br

Origin of Product

United States

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